4-fluoro-N'-{8-methyl-8H-thieno[2,3-b]indole-2-carbonyl}benzohydrazide
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Overview
Description
N’-(4-fluorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide typically involves multiple steps, starting from the preparation of the indole core. One common method involves the reaction of 4-fluorobenzoyl chloride with 8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and thieno rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-(4-fluorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-fluorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, or inhibition of viral replication.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide
- N’-(4-bromobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide
- N’-(4-methylbenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide
Uniqueness
N’-(4-fluorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide is unique due to the presence of the fluorine atom in the benzoyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N'-(4-fluorobenzoyl)-4-methylthieno[2,3-b]indole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S/c1-23-15-5-3-2-4-13(15)14-10-16(26-19(14)23)18(25)22-21-17(24)11-6-8-12(20)9-7-11/h2-10H,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPDSCPHQFUBMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NNC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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